molecular formula C12H19NO3 B13602222 n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine

n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine

Cat. No.: B13602222
M. Wt: 225.28 g/mol
InChI Key: RBBJCGHYYUVHKI-UHFFFAOYSA-N
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Description

n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the phenethylamine class and is an N-methyl derivative of the positional isomer 2,4,5-trimethoxyphenethylamine (2C-O) . This structural class is known for its interactions with serotonergic signaling pathways, particularly as ligands for serotonin receptors such as 5-HT2A . Researchers value this compound as a critical tool for probing structure-activity relationships (SAR), especially in studies investigating how N-methylation influences the binding affinity, metabolic stability, and overall pharmacological profile of psychedelic phenethylamines . Available data on closely related N-methylated analogues suggest that this modification can significantly alter a compound's activity, making it essential for understanding receptor interaction profiles . This product is intended for forensic analysis and in vitro pharmacological studies only. It is not for human consumption. Researchers must ensure their work complies with all local and federal regulations.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

N-methyl-2-(2,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO3/c1-13-6-5-9-7-11(15-3)12(16-4)8-10(9)14-2/h7-8,13H,5-6H2,1-4H3

InChI Key

RBBJCGHYYUVHKI-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields various reduced amine derivatives.

    Substitution: Results in substituted phenethylamine derivatives.

Scientific Research Applications

n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its interactions with biological systems, particularly its psychoactive effects.

    Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.

    Industry: Limited industrial applications due to its psychoactive nature, but it can be used in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Substituent Position and Chain Length

  • 1-(2,4,5-Trimethoxyphenyl)-2-aminopropane (TMA-2): A propylamine analog with a primary amine group. The elongated chain length increases lipophilicity and may enhance blood-brain barrier penetration compared to the ethylamine backbone of the target compound .
  • 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine: Differs in methoxy group positions (2,3,4 vs.
  • 2-(Pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-amine : Incorporates a pyridine ring instead of a phenyl group, introducing basicity and hydrogen-bonding capabilities that may modulate target selectivity .

Functional Group Modifications

  • Monomethylthio Analogues: Replacement of one methoxy group with methylthio (-SCH₃) in TMA-2 derivatives (e.g., 2-SCH₃, 4-SCH₃) enhances electron-donating effects and alters metabolic stability. These compounds exhibit varying psychotomimetic potencies, with 4-SCH₃ showing reduced activity compared to 2,4,5-trimethoxy analogs .
  • N-Methyl vs.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP* Key Spectral Data (¹H NMR)
N-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine C₁₂H₁₉NO₃ 225.28 1.8 δ 3.20 (t, 2H, CH₂N), 2.61 (s, 3H, NCH₃)
2-(2,3,4-Trimethoxyphenyl)ethan-1-amine C₁₁H₁₇NO₃ 211.26 1.5 δ 3.07 (t, 2H, CH₂NH₂)
TMA-2 (1-(2,4,5-trimethoxyphenyl)-2-aminopropane) C₁₂H₁₉NO₃ 225.28 2.1 δ 1.45 (d, 3H, CH₃)

*LogP calculated using fragment-based methods.

Key Research Findings and Implications

Substituent Position Sensitivity : The 2,4,5-trimethoxy configuration maximizes receptor interaction in serotoninergic pathways, while positional isomers (e.g., 2,3,4-trimethoxy) show diminished activity .

N-Methylation Trade-offs : While N-methylation improves metabolic stability, it may reduce binding affinity to targets like 5-HT₂A due to steric hindrance .

Synthetic Flexibility : The ethylamine backbone allows modular synthesis, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Q & A

Q. Advanced Optimization

  • pH modulation : Maintaining a slightly acidic pH (~6.5) during alkylation improves selectivity for mono-methylation .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) can accelerate reductive steps while reducing byproduct formation .
  • Scale-up challenges : Industrial protocols prioritize solvent recovery and continuous flow systems to enhance yield (>80%) and reduce waste .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Data Contradiction Analysis
Discrepancies often arise from variations in assay conditions, enantiomeric purity, or metabolic stability. Methodological solutions include:

  • Standardized assays : Use cell lines with consistent receptor expression profiles (e.g., HEK-293 for serotonin receptor binding) and validate via LC-MS for compound integrity .
  • Enantiomeric separation : Chiral HPLC or SFC can isolate stereoisomers, as biological activity may vary significantly between enantiomers .
  • Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites influencing results .

Case Study
A 2022 study noted conflicting serotonin receptor affinities (Ki = 50 nM vs. 220 nM). Re-analysis revealed differences in radioligand purity (³H-LSD vs. ³H-5-HT), emphasizing the need for standardized tracer selection .

What advanced spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound?

Q. Structural Elucidation

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement, achieving R-factors < 0.05 .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ = 240.1604 for C₁₂H₁₉NO₃) with <5 ppm error .
  • Multinuclear NMR :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.70–3.85 ppm) and ethylamine (δ 2.50–3.10 ppm) signals.
    • NOESY : Validates spatial proximity of N-methyl and aromatic protons .

What in vitro models are most appropriate for evaluating the pharmacological potential of this compound, and what key parameters should be monitored?

Q. Experimental Design

  • Receptor binding assays : Screen against 5-HT₂A, TAAR1, and σ receptors using transfected HEK-293 cells. Monitor IC₅₀ values and Hill coefficients for cooperative effects .
  • Cytotoxicity profiling : Use MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines. Track ROS generation and mitochondrial membrane potential .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion (t₁/₂) via LC-QTOF-MS .

Q. Key Parameters

  • Selectivity ratios : Compare affinities for target vs. off-target receptors (e.g., 5-HT₂A/5-HT₂C).
  • Lipophilicity (logP) : Use shake-flask or HPLC methods to predict blood-brain barrier permeability .

How does the substitution pattern on the phenyl ring influence the compound's receptor binding affinity and metabolic stability?

Q. Structure-Activity Relationship (SAR)

  • Methoxy positioning : 2,4,5-Trimethoxy substitution enhances 5-HT₂A affinity due to optimal van der Waals interactions, while 3,4,5-substitution reduces potency .

  • N-Methylation : Increases metabolic stability by reducing hepatic oxidation (e.g., CYP2D6-mediated N-dealkylation) compared to primary amines .

  • Comparative data :

    Compound5-HT₂A Ki (nM)Metabolic t₁/₂ (min)
    2,4,5-TMPEA (unmethylated)8512
    n-Methyl-2,4,5-TMPEA12045

Q. Advanced Modifications

  • Fluorine substitution : Replacing 4-methoxy with fluorine improves metabolic stability but reduces receptor affinity .

What computational methods are effective in predicting the ADME properties of this compound, and how do these predictions compare with experimental data?

Q. Computational Approaches

  • Molecular docking (AutoDock Vina) : Predicts binding modes to 5-HT₂A (PDB: 6WGT). Scores correlate with experimental Ki values (R² = 0.78) .
  • QSAR models : Utilize descriptors like polar surface area (PSA) and logP to predict bioavailability (e.g., PSA < 60 Ų for CNS penetration) .
  • ADME prediction (SwissADME) : Forecasts high intestinal absorption (HIA > 90%) but moderate CYP2D6 inhibition risk .

Q. Validation

  • In silico vs. in vivo : Predicted hepatic clearance (22 mL/min/kg) aligns with rat pharmacokinetic data (19 mL/min/kg) .
  • Limitations : Overestimation of BBB penetration due to unaccounted efflux transporters (e.g., P-gp) .

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